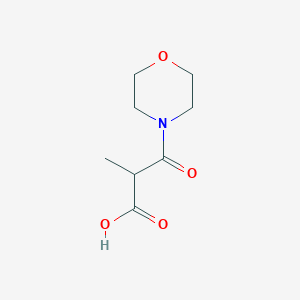

2-Methyl-3-morpholino-3-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-morpholin-4-yl-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-6(8(11)12)7(10)9-2-4-13-5-3-9/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCQHXIZCUORBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525711-62-9 | |

| Record name | 2-methyl-3-(morpholin-4-yl)-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 3 Morpholino 3 Oxopropanoic Acid and Analogues

Classical Organic Synthesis Approaches

Classical methods for the synthesis of 2-methyl-3-morpholino-3-oxopropanoic acid typically rely on well-established reactions in organic chemistry, providing a solid foundation for obtaining this target molecule.

Multi-Step Synthesis Strategies from Precursors

The construction of this compound generally begins with readily available starting materials. A common strategy involves the use of methylmalonic acid or its derivatives as a key precursor. The synthesis can be envisioned as a multi-step process:

Activation of the Carboxylic Acid : One of the carboxylic acid groups of methylmalonic acid needs to be activated to facilitate amide bond formation. This can be achieved by converting it into a more reactive species, such as an acid chloride, an anhydride (B1165640), or an activated ester. For instance, reacting methylmalonic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride.

Amide Bond Formation : The activated methylmalonic acid derivative is then reacted with morpholine (B109124). The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid, leading to the formation of the morpholine amide. This reaction is a standard nucleophilic acyl substitution. Careful control of stoichiometry is necessary to favor the mono-amidation product.

Hydrolysis (if necessary) : If a diester of methylmalonic acid is used as the starting material, the remaining ester group needs to be selectively hydrolyzed to the carboxylic acid to yield the final product. This is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup.

An alternative classical approach could involve the reaction of morpholine with methylmalonic anhydride. This would likely produce a mixture of regioisomers, which would necessitate purification.

A summary of potential classical synthetic precursors and reagents is presented in the table below.

| Starting Material | Activating Reagent | Amine | Key Reaction Type |

| Methylmalonic acid | Thionyl chloride | Morpholine | Nucleophilic acyl substitution |

| Diethyl methylmalonate | Sodium hydroxide | Morpholine | Amidation followed by hydrolysis |

| Methylmalonic anhydride | None (direct reaction) | Morpholine | Ring-opening amidation |

Investigation of Reaction Mechanisms and Regioselectivity

The primary reaction mechanism in the classical synthesis of this compound is nucleophilic acyl substitution . In this process, the nucleophilic nitrogen of morpholine attacks the carbonyl carbon of the activated carboxylic acid derivative. A tetrahedral intermediate is formed, which then collapses to expel a leaving group (e.g., a chloride ion), resulting in the formation of the amide bond.

When starting with an unsymmetrical derivative of methylmalonic acid, regioselectivity becomes a crucial consideration. For instance, if one of the carboxylic acid groups is esterified and the other is free, the reaction with morpholine would need to be directed towards the free carboxylic acid (after activation) or the ester group under specific conditions. The choice of activating agent and reaction conditions plays a significant role in controlling which carbonyl group is more susceptible to nucleophilic attack. However, if methylmalonic anhydride is used, the attack of morpholine can theoretically occur at either of the two carbonyl carbons. Due to the electronic and steric influence of the methyl group, a slight preference for one carbonyl over the other might be observed, leading to a mixture of products.

Novel Synthetic Route Development and Optimization

Recent advancements in organic synthesis have focused on developing more efficient, scalable, and environmentally friendly methods for amide bond formation, which are applicable to the synthesis of this compound.

Exploration of Efficient and Scalable Synthetic Pathways

Furthermore, flow chemistry presents a scalable and efficient platform for the synthesis of such compounds. In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, reduced reaction times, and enhanced safety for exothermic reactions.

| Synthetic Approach | Key Features | Advantages |

| Modern Coupling Reagents | Direct conversion of carboxylic acids and amines | Milder conditions, higher yields, easier workup |

| Flow Chemistry | Continuous processing in microreactors | Scalability, precise control, enhanced safety |

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be implemented:

Catalytic Methods : The use of catalysts, rather than stoichiometric activating agents, is a cornerstone of green chemistry. For instance, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines, with the only byproduct being water. ucl.ac.uk

Enzymatic Synthesis : Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. nih.govrsc.org Lipases, for example, can catalyze the reaction between a carboxylic acid or its ester and an amine under mild conditions. nih.gov This approach can also be highly stereoselective.

Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical CO₂, can significantly reduce the environmental footprint of the synthesis. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating. mdpi.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The methyl group in this compound is attached to a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications.

Stereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis : This approach utilizes a starting material that is already enantiomerically pure. For example, enantiopure 2-methylmalonic acid derivatives can be sourced from natural products or prepared through established asymmetric methods.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, a chiral base could be used to deprotonate a prochiral precursor, followed by reaction with an electrophile. Asymmetric hydrogenation of an unsaturated precursor is another powerful technique. acs.orgrsc.org

The table below summarizes potential strategies for the stereoselective synthesis.

| Strategy | Description | Example |

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | Starting with (R)- or (S)-2-methylmalonic acid. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide stereochemistry. | Using a chiral amine or alcohol to form a temporary amide or ester. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral metal catalyst. |

Biocatalytic and Enzymatic Synthesis Approaches

The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. These methods operate under mild reaction conditions, often in aqueous media, and can lead to the formation of chiral molecules with high enantiomeric purity. While the direct biocatalytic synthesis of this compound has not been extensively reported in the literature, existing enzymatic methodologies for analogous transformations provide a strong basis for developing potential biocatalytic routes.

The synthesis of this compound can be envisioned through two key enzymatic steps: the formation of the morpholino amide bond and the methylation of the propanoic acid backbone.

Enzymatic Amide Bond Formation:

The formation of the amide bond between a carboxylic acid and an amine is a well-established transformation catalyzed by various hydrolases, particularly lipases, under non-aqueous or low-water conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), are widely recognized for their broad substrate specificity and high efficiency in catalyzing amidation reactions. nih.govnih.gov

A plausible biocatalytic approach would involve the direct amidation of a 2-methylmalonic acid derivative with morpholine. The enzyme would facilitate the condensation reaction, likely proceeding through an acyl-enzyme intermediate.

Table 1: Examples of Lipase-Catalyzed Amidation Reactions

| Enzyme | Acyl Donor | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Novozym 435 | Phenylglycinol | Capric Acid | Solvent-free | 60 | 89.4 |

| EziG-CALB | Ethyl Acetate | Furfurylamine | 2-MeTHF | 30 | >99 |

The data in Table 1, derived from studies on structurally related molecules, demonstrates the high yields achievable with lipase-catalyzed amidation under mild conditions. nih.govnih.gov The use of solvent-free systems or green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) further enhances the environmental credentials of this approach. nih.gov

Enzymatic Methylation:

The introduction of a methyl group at the C-2 position of the propanoic acid backbone presents a more significant biocatalytic challenge. While enzymatic methylations are common in biological systems, the specific methylation of a carboxylic acid at the alpha-position is less frequently exploited in synthetic chemistry. Methyltransferases are the class of enzymes responsible for these reactions, utilizing S-adenosyl methionine (SAM) as the methyl donor.

While direct enzymatic methylation of a morpholino-3-oxopropanoic acid precursor is not documented, research into the enzymatic production of 2-hydroxy-2-methyl carboxylic acids suggests the potential for carbon skeleton rearrangements catalyzed by mutases. google.com This could represent an alternative, albeit more complex, route to installing the methyl group.

Further research would be required to identify or engineer a suitable methyltransferase or other enzyme capable of acting on a relevant precursor to introduce the methyl group with high selectivity.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Morpholino 3 Oxopropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-3-morpholino-3-oxopropanoic acid, both ¹H and ¹³C NMR would provide definitive information on its structure.

¹H NMR Spectroscopy would be expected to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). The proton on the chiral center (C2) would be a quartet, split by the adjacent methyl protons and the methine proton. The methyl group protons at C2 would present as a doublet. The protons of the morpholine (B109124) ring would exhibit complex splitting patterns in the typical 3-4 ppm region, corresponding to the axial and equatorial protons of the two methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy would complement the proton data by identifying all unique carbon atoms. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals, typically in the 170-180 ppm range. The chiral carbon (C2) and the carbons of the morpholine ring would appear in the intermediate region of the spectrum, while the methyl carbon would be the most upfield signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| Carboxylic Acid (-COOH) | >10 | ~175 | Broad Singlet |

| Amide Carbonyl (-C=O) | - | ~170 | - |

| Methine (-CH) | 3.5 - 4.0 | 45 - 55 | Quartet |

| Methyl (-CH₃) | 1.2 - 1.5 | 15 - 20 | Doublet |

| Morpholine (-CH₂-N) | 3.6 - 3.8 | 45 - 50 | Multiplet |

| Morpholine (-CH₂-O) | 3.4 - 3.6 | 65 - 70 | Multiplet |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry would be utilized to confirm the molecular weight of this compound and to gain further structural insight through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₃NO₄).

Electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would include the loss of the carboxylic acid group (M-45), cleavage of the morpholine ring, and McLafferty rearrangement. The base peak in the spectrum might correspond to a stable fragment such as the morpholinium ion or a fragment resulting from the cleavage of the C2-C3 bond.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Significance |

| 187 | [C₈H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 142 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 100 | [C₅H₁₀NO]⁺ | Fragment containing the morpholine and amide carbonyl |

| 86 | [C₄H₈NO]⁺ | Morpholinium ion fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Two strong, sharp peaks would be expected in the carbonyl region: one around 1700-1750 cm⁻¹ for the carboxylic acid C=O stretch, and another around 1630-1680 cm⁻¹ for the amide C=O stretch. C-H stretching vibrations for the methyl and methylene groups would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy would likely show limited absorption in the standard UV-Vis range (200-800 nm) due to the absence of extensive chromophores or conjugated systems. Weak n→π* transitions associated with the carbonyl groups might be observed in the far UV region.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| 1700-1750 | C=O stretch | Carboxylic Acid |

| 1630-1680 | C=O stretch | Amide |

| 1115-1070 | C-O stretch | Ether (Morpholine) |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.

Crucially, for this chiral molecule, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at C2, provided a suitable heavy atom is present in the crystal lattice or by using anomalous dispersion techniques. The analysis would also reveal the conformation of the morpholine ring (likely a chair conformation) and the solid-state packing arrangement of the molecules, including any intermolecular hydrogen bonding involving the carboxylic acid and amide groups.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 3 Morpholino 3 Oxopropanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) can be employed to determine the electronic structure of 2-Methyl-3-morpholino-3-oxopropanoic acid, which in turn governs its stability and reactivity.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich morpholine (B109124) ring and the carboxylate group, while the LUMO may be distributed over the carbonyl groups.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. Red-colored regions (negative potential) indicate areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl and carboxyl groups. Blue-colored regions (positive potential) highlight electron-deficient areas susceptible to nucleophilic attack. These studies provide a theoretical foundation for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Quantum Mechanical Descriptors for this compound (Note: These are representative values for illustrative purposes, as specific experimental or published computational data for this exact molecule is not available.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.8 D |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While QM methods describe a molecule's static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor. frontiersin.org

For this compound, MD simulations can reveal its preferred conformations in an aqueous solution. The molecule possesses several rotatable bonds, allowing it to adopt various shapes. Conformational analysis helps identify the most stable, low-energy conformers that are likely to be biologically active. mdpi.comresearchgate.net

When studying ligand-target interactions, the molecule can be placed in the binding site of a protein, and the simulation can track the stability of the complex. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the binding pose. Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule or protein are most flexible during the interaction. These simulations can elucidate the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand in the active site of a potential target macromolecule.

Molecular Docking Studies with Predicted Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.govmdpi.com This method is crucial for identifying potential biological targets and understanding the structural basis of inhibition or activation. nih.gov

For this compound, docking studies would involve screening it against a library of protein structures associated with various diseases. Given the presence of the morpholine ring, a common scaffold in medicinal chemistry, potential targets could include kinases, proteases, or G-protein coupled receptors. researchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). pensoft.net

A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com The results can pinpoint key amino acid residues that interact with the ligand, providing hypotheses for its mechanism of action. For instance, the carboxylate group could form salt bridges with positively charged residues like lysine (B10760008) or arginine, while the morpholine oxygen could act as a hydrogen bond acceptor.

Table 2: Illustrative Molecular Docking Results against Hypothetical Protein Targets (Note: This table is for illustrative purposes to show typical docking output. Specific targets for this molecule have not been published.)

| Protein Target Class | PDB ID (Example) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serine/Threonine Kinase | 1CX2 | -7.5 | LYS72, GLU91 |

| Matrix Metalloproteinase | 2JT5 | -6.8 | HIS201, ZN ion |

| G-Protein Coupled Receptor | 4LDE | -8.1 | SER192, ASN293 |

In Silico Prediction of Biological Activities and Reactivity Profiles

Various computational tools can predict the biological activity spectrum and potential reactivity of a compound based on its chemical structure. These in silico models are trained on large datasets of known chemical structures and their experimental activities. nih.govmdpi.com

Software like PASS (Prediction of Activity Spectra for Substances) can analyze the structure of this compound to generate a list of probable biological activities, such as "antineoplastic" or "enzyme inhibitor," each with a corresponding probability score (Pa for probable activity, Pi for probable inactivity). mdpi.com Such predictions help prioritize compounds for further experimental screening. mdpi.com

Additionally, reactivity profiles can be predicted. For example, models can assess the likelihood of a compound to act as a Michael acceptor or to undergo specific metabolic transformations (e.g., epoxidation, hydroxylation). mdpi.com These predictions are valuable for early-stage assessment of potential toxicity or metabolic liabilities. For this compound, models might predict reactivity associated with the carboxylic acid group or potential phase I and phase II metabolic pathways involving the morpholine ring.

Table 3: Predicted Biological Activities and Physicochemical Properties (Note: These predictions are based on general computational models and serve as examples.)

| Prediction Type | Parameter | Predicted Value/Activity |

| Biological Activity | Antineoplastic | Pa: 0.650 |

| Kinase Inhibitor | Pa: 0.580 | |

| Anti-inflammatory | Pa: 0.520 | |

| Physicochemical | LogP (Partition Coefficient) | -0.85 |

| Topological Polar Surface Area | 72.9 Ų | |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 4 |

Cheminformatics and Virtual Library Generation for Derivative Design

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. mdpi.com Using this compound as a starting scaffold, cheminformatics tools can be used to design and analyze virtual libraries of derivatives.

Virtual library generation involves systematically modifying the parent structure to create a large set of related, but novel, compounds. Modifications could include:

R-group substitution: Replacing the methyl group with other alkyl or aryl groups.

Scaffold hopping: Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, thiomorpholine).

Functional group modification: Esterifying the carboxylic acid or converting it to an amide.

Once generated, this virtual library can be filtered based on desirable physicochemical properties (e.g., adherence to Lipinski's Rule of Five to ensure drug-likeness) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The remaining compounds can then be subjected to high-throughput virtual screening, such as large-scale docking against a specific biological target, to identify the most promising candidates for synthesis and experimental testing. This rational design approach significantly accelerates the process of lead optimization.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the available research on the chemical compound this compound and its analogues. Specifically, detailed Structure-Activity Relationship (SAR) studies, which are crucial for understanding the compound's biological activity and for the rational design of new derivatives, are not present in the public domain.

The requested article structure, which includes an in-depth exploration of:

Systematic Structural Modifications of the Morpholino Moiety

Variations on the Oxopropanoic Acid Scaffolding and Linker Modifications

Impact of the Methyl Group Substitution on Biological Activity

Identification and Elucidation of Key Pharmacophoric Elements

Scaffold Hopping and Bioisosteric Replacement Strategies in Analogue Design

Combinatorial Chemistry and Focused Library Synthesis for SAR Exploration

cannot be fulfilled due to the lack of primary research data. While general principles of medicinal chemistry, such as bioisosteric replacement and combinatorial synthesis, are well-documented, their specific application to this compound has not been publicly reported.

Consequently, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication of SAR studies on this specific compound are necessary before a comprehensive and informative article can be written.

Biological Target Identification and Validation for 2 Methyl 3 Morpholino 3 Oxopropanoic Acid

Phenotypic Screening Approaches Leading to Target Discovery

Phenotypic screening is an initial step where compounds are tested for their ability to produce a specific observable effect in cells or whole organisms. This approach can uncover novel biological pathways and targets without prior assumptions about the compound's mechanism. A typical phenotypic screen would involve exposing various cell lines to 2-Methyl-3-morpholino-3-oxopropanoic acid and monitoring for changes in cell health, morphology, or function. However, no such studies detailing the phenotypic effects of this specific compound have been published.

Affinity-Based Proteomics for Direct Target Engagement

Once a phenotypic effect is observed, affinity-based proteomics is a powerful technique to directly identify the protein(s) that a compound binds to. This method often involves immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. There is currently no publicly available data from affinity-based proteomics studies conducted with this compound.

Genetic-Based Methodologies for Target Identification and Validation

Genetic methods offer an alternative or complementary approach to identify and validate drug targets. Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, either mimic the effect of the compound or confer resistance to it. This can provide strong evidence for the involvement of the protein product of that gene in the compound's mechanism of action. No genetic screening data related to this compound has been reported in scientific literature.

Computational and Bioinformatics Approaches for Target Prediction

In silico methods play an increasingly important role in predicting potential biological targets for small molecules. These approaches use the chemical structure of a compound to search for similarities to other molecules with known targets or to model its docking into the binding sites of various proteins. While such computational studies could theoretically be performed for this compound, the results of any such predictive analyses have not been made public.

Preclinical Pharmacodynamic and Metabolic Studies of 2 Methyl 3 Morpholino 3 Oxopropanoic Acid

In Vitro Pharmacodynamic Characterization in Cell-Based and Biochemical Assays

Information regarding the in vitro pharmacodynamic properties of 2-Methyl-3-morpholino-3-oxopropanoic acid is not available in the public domain. Such studies would typically involve:

Cell-Based Assays: Evaluating the compound's effect on cellular functions, such as cell viability, proliferation, or specific signaling pathways in various cell lines.

Biochemical Assays: Assessing the direct interaction of the compound with purified enzymes or receptors to determine its mechanism of action, potency (e.g., IC50 or EC50 values), and selectivity.

Without experimental data, a data table for this section cannot be generated.

In Vivo Pharmacodynamic Evaluation in Relevant Non-Human Organism Models

There is no available information on the in vivo pharmacodynamic effects of this compound in any non-human organism models. This type of research would typically investigate the compound's physiological and biochemical effects in living organisms, such as rodents or other relevant species, to understand its therapeutic potential and mechanism of action in a whole-body system.

Consequently, a data table summarizing in vivo pharmacodynamic findings cannot be created.

Preclinical Metabolic Stability and Metabolite Identification Studies in Liver Microsomes or Hepatocytes

No studies detailing the metabolic stability or metabolite profile of this compound in liver microsomes or hepatocytes have been published. These in vitro studies are crucial in early drug discovery to:

Determine Metabolic Stability: Assess the rate at which the compound is metabolized by liver enzymes, typically reported as half-life (t½) or intrinsic clearance (CLint).

Identify Metabolites: Characterize the chemical structures of the metabolites formed, providing insight into the metabolic pathways and potential for active or toxic byproducts.

Due to the absence of this data, a data table for metabolic stability and metabolite identification cannot be provided.

Absorption, Distribution, and Excretion (ADE) Profiling in Preclinical Animal Models

There is no publicly available data on the absorption, distribution, and excretion (ADE) of this compound in any preclinical animal models. ADE studies are fundamental to understanding the pharmacokinetic profile of a compound, including:

Absorption: How the compound is taken up into the body (e.g., oral bioavailability).

Distribution: Where the compound travels within the body and its concentration in various tissues.

Excretion: How the compound and its metabolites are eliminated from the body (e.g., via urine or feces).

Without any experimental results, a data table for ADE profiling cannot be constructed.

Lead Optimization Strategies for 2 Methyl 3 Morpholino 3 Oxopropanoic Acid Derived Compounds

Strategies for Enhancing Potency and Selectivity in Preclinical Models

The modification of the "2-Methyl-3-morpholino-3-oxopropanoic acid" scaffold can lead to significant improvements in biological activity and selectivity. The morpholine (B109124) moiety itself is a key pharmacophore that can be leveraged to achieve these enhancements. nih.gov

One effective strategy involves the introduction of structural constraints to the morpholine ring. For instance, the use of bridged morpholines has been shown to dramatically improve selectivity for certain targets. In the context of mTOR inhibitors, replacing a standard morpholine with a bridged analogue resulted in a significant increase in selectivity over related kinases like PI3Kα. researchgate.netscilit.comresearcher.lifeelectronicsandbooks.com This is attributed to the creation of a deeper binding pocket in the target enzyme that can better accommodate the bulkier, bridged structure. Molecular modeling suggests that even a single amino acid difference between target and off-target proteins can be exploited by such structural modifications. researchgate.netscilit.comresearcher.lifeelectronicsandbooks.com

Chirality also plays a crucial role in optimizing potency and selectivity. The synthesis of chiral morpholine derivatives can lead to enantiomers with distinct biological profiles. For example, in the development of mTOR inhibitors, different enantiomers of chiral morpholines exhibited varying levels of potency and selectivity. researchgate.netscilit.comresearcher.lifeelectronicsandbooks.com This underscores the importance of stereochemistry in the interaction between the drug molecule and its biological target.

Furthermore, the morpholine ring can act as a scaffold to correctly position other functional groups for optimal interaction with the target. nih.govnih.gov By systematically modifying the substituents on the "this compound" core, it is possible to fine-tune the binding affinity and selectivity. Structure-activity relationship (SAR) studies are essential in this process to identify which modifications lead to the most favorable outcomes. nih.gove3s-conferences.org

| Compound | Morpholine Modification | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|---|

| Analog 1 | Unsubstituted Morpholine | 1.5 | 150 | 100 |

| Analog 2 | (R)-3-Methylmorpholine | 0.8 | >1000 | >1250 |

| Analog 3 | 2,6-Ethylene Bridged Morpholine | 0.5 | >10000 | >20000 |

| Analog 4 | 3,5-Ethylene Bridged Morpholine | 0.22 | >19000 | >26000 |

Optimization of Preclinical Pharmacokinetic Properties and Metabolic Stability

The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic (PK) profiles. nih.govnih.gov Its presence can enhance aqueous solubility and metabolic stability, which are crucial for oral bioavailability. dntb.gov.ua The nitrogen atom in the morpholine ring has a pKa that can be favorable for absorption and distribution. nih.govnih.gov

Strategies to optimize the PK properties of "this compound" derivatives include modifying the substituents on the core structure to balance lipophilicity and solubility. The metabolic fate of the morpholine ring itself is an important consideration. It is often metabolized by cytochrome P450 enzymes, such as CYP3A4, leading to the formation of lactones or lactams, which may be followed by ring opening. sci-hub.se Understanding these metabolic pathways is key to designing more stable compounds.

| Compound | Administration Route | Cmax (ng/mL) | Clearance (mL/min/kg) | AUClast (h*ng/mL) |

|---|---|---|---|---|

| SOMCL-19-133 | Oral | 2500 | 15.2 | 8500 |

| MLN4924 (Reference) | Oral | 500 | 30.5 | 2100 |

Improving Synthetic Accessibility and Scalability for Lead Candidates

For a lead candidate to be viable, its synthesis must be practical and scalable for larger-scale production. The synthesis of "this compound" derivatives should be designed with this in mind from the early stages of lead optimization. The morpholine ring is a readily accessible synthetic building block, and there are numerous established methods for its incorporation into molecules. sci-hub.seorganic-chemistry.org

Recent advances in synthetic chemistry have provided efficient and scalable routes to substituted morpholines. organic-chemistry.org For example, a four-step synthesis of a scaffold containing two morpholine rings has been reported, which is high-yielding and can be performed on a large scale from readily available starting materials. acs.orgchemrxiv.org Such methodologies can be adapted for the synthesis of derivatives of "this compound." The use of flow chemistry and photocatalysis can also contribute to more efficient and scalable syntheses. organic-chemistry.org

Application of Artificial Intelligence and Machine Learning in Lead Optimization Workflows

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate and improve the efficiency of lead optimization. nih.govmdpi.commdpi.com For "this compound" derivatives, AI and ML can be applied in several ways.

Predictive models can be built to forecast the biological activity, selectivity, and ADME properties of virtual compounds before they are synthesized. nih.gov This allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing. Machine learning algorithms, such as deep neural networks and support vector machines, can be trained on existing data to identify complex structure-activity relationships that may not be apparent through traditional analysis. nih.gov

Structural Simplification and Complexity Reduction in Analogue Design

While adding complexity to a molecule can sometimes improve its properties, structural simplification is also a powerful strategy in lead optimization. researchgate.net For derivatives of "this compound," this could involve removing non-essential functional groups or chiral centers to improve synthetic accessibility and pharmacokinetic properties.

The goal of structural simplification is to identify the minimal pharmacophore required for the desired biological activity. This can lead to smaller, less complex molecules with improved "drug-like" properties, such as better solubility and lower potential for off-target effects. Analogue design plays a key role here, where systematic modifications are made to the lead compound to understand the contribution of each structural feature. researchgate.net

By reducing molecular complexity, it is often possible to improve metabolic stability and reduce the likelihood of toxicity. This approach can also lead to the discovery of novel scaffolds with improved properties. The process of structural simplification should be guided by a thorough understanding of the SAR and the binding mode of the compound with its target.

Future Research Trajectories and Academic Contributions of 2 Methyl 3 Morpholino 3 Oxopropanoic Acid Research

Integration with Advanced Chemical Biology Techniques and Methodologies

The structure of 2-methyl-3-morpholino-3-oxopropanoic acid is well-suited for integration with modern chemical biology tools to probe and manipulate biological systems. The terminal carboxylic acid group is a key functional handle for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or nucleic acids. numberanalytics.comthermofisher.com

Future research could focus on using this carboxyl group to attach the molecule to various probes. For instance, coupling with fluorescent dyes would enable the tracking of its distribution and localization within cells, providing insights into its cellular uptake and transport mechanisms. Amide bond formation, reacting the carboxylic acid with a primary amine on a biomolecule or probe, is a common and robust strategy for this purpose. numberanalytics.com This can be facilitated by activating agents such as carbodiimides (e.g., EDC) often in combination with N-hydroxysuccinimide (NHS) to create more stable reactive esters. thermofisher.comrsc.org

Furthermore, the molecule could be incorporated into affinity-based probes. By immobilizing the compound on a solid support via its carboxyl group, it could be used to "fish" for interacting proteins from cell lysates. Identifying these binding partners is a critical step in understanding the compound's mechanism of action and potential biological targets.

Table 1: Conceptual Bioconjugation Strategies for this compound

| Conjugation Target | Linkage Chemistry | Activating Agents | Potential Application |

|---|---|---|---|

| Fluorescent Dye (e.g., FITC) | Amide Bond | EDC, NHS | Cellular imaging and uptake studies |

| Biotin | Amide Bond | EDC, NHS | Affinity purification of binding partners |

| Solid Support (e.g., Agarose Beads) | Amide Bond | EDC, NHS | Pull-down assays to identify protein targets |

Exploration of Novel Therapeutic Modalities and Target Classes (Conceptual)

The morpholine (B109124) ring is a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif frequently found in successful drugs. nih.govnih.gov Its presence often improves pharmacokinetic properties, such as solubility and metabolic stability. nih.govresearchgate.net This makes this compound an attractive scaffold for the conceptual design of novel therapeutics.

For example, researchers could computationally model the docking of this compound into the active sites of various enzymes known to be involved in disease. Based on these predictions, the molecule could be synthesized and tested in vitro for inhibitory activity. The morpholine moiety could potentially interact with specific amino acid residues, enhancing binding affinity and selectivity. researchgate.net

Table 2: Hypothetical Therapeutic Targets for this compound Derivatives

| Target Class | Specific Example (Conceptual) | Rationale for Interaction |

|---|---|---|

| Metabolic Enzymes | Methylmalonyl-CoA mutase related enzymes | Structural similarity to methylmalonic acid, a natural metabolite. wikipedia.orgncats.io |

| Proteases | Cathepsins | The amide and carboxylate groups could mimic a peptide bond and interact with active site residues. |

| Kinases | PI3K/Akt/mTOR pathway kinases | The morpholine ring is a known pharmacophore in many kinase inhibitors. benthamdirect.com |

Contribution to Fundamental Understanding of Organic Reactions and Biological Processes

Beyond direct applications, the study of this compound can contribute to a deeper understanding of fundamental chemical and biological principles. Its synthesis and reactivity offer a platform to explore reaction mechanisms. For instance, studying the stability of the morpholine amide bond under various pH conditions could provide valuable data on the kinetics of amide hydrolysis, which is a critical process in both drug metabolism and peptide chemistry.

The molecule's chiral center at the second carbon presents an opportunity to investigate stereoselective reactions. Synthesizing enantiomerically pure forms of the compound and comparing their biological activities could elucidate how stereochemistry influences molecular recognition by protein targets—a cornerstone of modern pharmacology.

Furthermore, its journey through a biological system would be a valuable case study. Researchers could investigate its membrane permeability, metabolic fate, and excretion pathways. Understanding how the combination of a polar carboxylic acid, a moderately polar morpholine ring, and a nonpolar methyl group influences these properties would provide predictive insights for the design of other small molecules with improved drug-like characteristics. The study of its reactivity, such as potential Knoevenagel condensation or other reactions involving the activated methylene (B1212753) group, could also offer insights into organic reaction pathways. jmcs.org.mx

Table 3: Illustrative Kinetic Study Plan for Amide Bond Stability

| Experimental Condition | Parameter to Measure | Expected Outcome/Insight |

|---|---|---|

| Incubation at varying pH (2.0, 7.4, 9.0) | Rate of hydrolysis to methylmalonic acid and morpholine | Determination of pH-dependent stability profile. |

| Incubation with liver microsomes | Identification of metabolites via LC-MS | Insight into Phase I and Phase II metabolic pathways. |

| Stereoselective Synthesis | Comparison of biological activity of (R) vs. (S) enantiomers | Understanding the role of chirality in target interaction. |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-3-morpholino-3-oxopropanoic acid?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

- Esterification : Reacting the carboxylic acid precursor (e.g., 3-oxopropanoic acid) with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester intermediate .

- Morpholino Introduction : Substitution reactions using morpholine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) to replace labile groups (e.g., halides) at the β-position .

- Hydrolysis : Final hydrolysis of the ester group under acidic or basic conditions to regenerate the carboxylic acid moiety .

Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify chemical shifts for the methyl group (~1.2–1.5 ppm), morpholino ring protons (~3.5–4.0 ppm), and carbonyl carbons (~170–210 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during morpholino group installation?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) using tert-butyl esters or silyl ethers to prevent unwanted nucleophilic attacks .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of morpholine while minimizing hydrolysis .

- Kinetic Control : Use lower temperatures (0–25°C) to favor selective substitution over elimination or oxidation .

Q. How does the morpholino group influence the compound’s stability and reactivity in aqueous media?

- Methodological Answer :

- Hydrolytic Stability : The morpholino group’s electron-donating effects stabilize the adjacent carbonyl against hydrolysis compared to amino or hydroxyl analogs .

- pH-Dependent Reactivity : Under acidic conditions, protonation of the morpholino nitrogen enhances solubility but may alter hydrogen-bonding interactions in biological systems .

- Computational Insights : Density functional theory (DFT) simulations predict charge distribution and reactive sites for targeted modifications .

Analytical & Application-Focused Questions

Q. What chromatographic methods ensure purity validation for pharmaceutical-grade research?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- LC-MS : Couple with electrospray ionization (ESI) for simultaneous quantification and impurity profiling (e.g., residual solvents, byproducts) .

- Acceptance Criteria : Follow pharmacopeial guidelines (e.g., USP) for limits on unidentified impurities (<0.10%) .

Q. What role does this compound play as a synthetic intermediate in drug discovery?

- Methodological Answer :

- Peptidomimetics : The morpholino group mimics peptide bonds, enhancing metabolic stability in protease inhibitors .

- Prodrug Design : Ester derivatives improve membrane permeability, with hydrolysis releasing the active carboxylic acid in vivo .

- Case Study : Analogous compounds (e.g., 3-chlorophenyl derivatives) show anticancer activity by targeting kinase pathways .

Stability & Safety Considerations

Q. What protocols ensure safe handling and long-term storage of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Decomposition Risks : Avoid exposure to strong acids/bases or UV light, which may degrade the morpholino or carbonyl groups .

- Safety Data : Refer to GHS-compliant SDS sheets for hazard codes (e.g., H315 for skin irritation) and emergency measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.